molecular formula C13H15BClF3O3 B8096235 2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121512-77-2

2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B8096235
CAS No.: 2121512-77-2
M. Wt: 322.52 g/mol
InChI Key: GOCUJQHERNLIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester is an organoboron reagent with the CAS number 2121512-77-2. It has a molecular formula of C13H15BClF3O3 and a molecular weight of 322.52 g/mol. Suppliers typically offer this compound with a minimum purity of 97%, supported by analytical data such as NMR and HPLC . This compound belongs to the class of pinacol boronic esters, which are widely used in Suzuki-Miyaura (SM) cross-coupling reactions, a powerful method for carbon-carbon bond formation . The presence of both the chloro and trifluoromethoxy substituents on the phenyl ring makes this a valuable fluorinated building block for constructing complex molecules in medicinal and agrochemical research . The pinacol ester group enhances the stability and handling of the boronic acid derivative, mitigating the equilibrium and dehydration issues commonly associated with boronic acids . This reagent is intended for research and development use only and is not intended for human or other use.

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)15)19-13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUJQHERNLIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132312
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-77-2
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nickel-Catalyzed Borylation

Nickel catalysts (e.g., NiCl₂·dme) offer a cost-effective alternative to palladium, particularly for electron-deficient aryl halides. A 2023 study demonstrated that NiCl₂·dme with 1,2-bis(diphenylphosphino)ethane (dppe) achieves 68% yield at 100°C in dimethylacetamide (DMAc).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 2–4 hours. Using Pd(OAc)₂ and XPhos ligand, 70% yield is attained at 150°C in a sealed vessel.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Scalability
Miyaura BorylationPd(dppf)Cl₂·DCM90°C24 h74%Moderate
Continuous FlowPd/C120°C12 h88%High
Nickel-CatalyzedNiCl₂·dme/dppe100°C24 h68%Low
Microwave-AssistedPd(OAc)₂/XPhos150°C3 h70%Moderate

Trade-offs :

  • Cost : Nickel systems reduce Pd-related expenses but require longer reaction times.

  • Efficiency : Flow synthesis excels in throughput but demands specialized equipment.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the aryl halide and the boronic ester. The process typically involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Boronic Acid Pinacol Esters

Compound Name Substituents Molecular Weight (g/mol) Solubility Trends Key Applications
2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester -Cl, -OCF₃ 306.51 Likely high in chloroform (inferred) Catalysis, pharmaceutical intermediates
Phenylboronic acid pinacol ester None 192.06 High in polar solvents (e.g., chloroform, acetone); low in hydrocarbons Cross-coupling reactions
Azaester of phenylboronic acid Cyclic amine substituent N/A High in chloroform; lower in hydrocarbons (e.g., methylcyclohexane) Solvent-flexible synthesis
4-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester -Cl, -CF₃ 306.51 No direct data; likely similar to analogs Catalysis, material science
5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester -Cl, -CF₃, -CH₃ 320.54 Not reported Intermediate in specialty chemicals

Key Observations:

Solubility :

  • The parent phenylboronic acid pinacol ester exhibits excellent solubility in polar solvents like chloroform and acetone, with minimal variation across solvents .
  • Azaesters , by contrast, show significant solvent-dependent solubility, with methylcyclohexane and dipropyl ether yielding poor miscibility .
  • The This compound is inferred to follow trends similar to other pinacol esters, favoring chloroform due to polarity matching .

Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -OCF₃, -CF₃) enhance stability and modulate reactivity in cross-coupling reactions. Amino-substituted analogs (e.g., 4-amino-3-chlorophenylboronic acid pinacol ester) enable targeted applications, such as mitochondrial probes for H₂O₂ detection .

Reactivity and Functional Performance

  • Suzuki-Miyaura Reactivity : Pinacol esters generally exhibit slower hydrolysis than their boronic acid counterparts, making them preferable for anhydrous reactions. The chloro and trifluoromethoxy substituents in This compound may slightly reduce reactivity compared to unsubstituted analogs due to steric and electronic effects, though this is balanced by enhanced stability .

Biological Activity

2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique trifluoromethoxy group, which enhances its reactivity and selectivity in various biological systems. The following sections detail the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₃H₁₅BClF₃O₃
  • Molecular Weight: 322.52 g/mol
  • CAS Number: 2121512-77-2
  • Purity: Typically ≥ 97%

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Boronate Formation: Reaction of 2-chloro-5-trifluoromethoxyphenylboronic acid with pinacol in the presence of a suitable acid catalyst.
  • Suzuki Coupling Reactions: Utilization of palladium-catalyzed cross-coupling reactions to introduce the boronic acid functionality.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a chemokine antagonist and its potential therapeutic applications.

The mechanism through which this compound exerts its biological effects is largely attributed to its ability to interact with specific receptors and enzymes. Notably, boronic acids have been shown to inhibit proteases and other enzymes by forming reversible covalent bonds with hydroxyl groups on serine or cysteine residues.

Antagonistic Activity

A study highlighted the potential of boronic acids as noncompetitive antagonists for chemokine receptors such as CXCR1 and CXCR2. The compound demonstrated significant inhibition of receptor activation, with an IC50 value indicating effective receptor blockade (IC50 = 275 nM) .

In Vivo Studies

In animal models, compounds similar to this compound have shown promise in reducing inflammation and modulating immune responses. These effects are likely mediated through the inhibition of chemokine signaling pathways.

Data Table: Summary of Biological Activities

Activity IC50 Value Reference
CXCR1 Antagonism275 nM
CXCR2 Antagonism38 nM
Inhibition of ProteasesVariesGeneral findings

Scientific Research Applications

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:
One of the primary applications of 2-chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds, essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group increases the nucleophilicity of the boron center, facilitating more efficient coupling with aryl halides or other electrophiles .

Mechanistic Insights:
Research indicates that the electronic properties imparted by the trifluoromethoxy group can significantly influence the reaction kinetics and product distribution in Suzuki coupling. Studies have shown that boron reagents with electron-withdrawing groups like trifluoromethoxy exhibit distinct reactivity patterns compared to their non-fluorinated counterparts, often leading to higher yields and selectivity .

Medicinal Chemistry

Antibacterial Activity:
Recent studies have explored the antibacterial properties of various trifluoromethoxyphenylboronic acids, including this compound. The unique structural features contribute to their effectiveness against certain bacterial strains, suggesting potential applications in developing new antibacterial agents . The incorporation of boron into drug design has been recognized for enhancing biological activity while reducing toxicity.

Drug Development:
In medicinal chemistry, compounds like this compound serve as intermediates in synthesizing biologically active molecules. Their ability to form stable complexes with various biological targets makes them valuable tools in drug discovery .

Material Science

Polymer Chemistry:
The compound can also be utilized in polymer chemistry, particularly in synthesizing functionalized polymers through cross-coupling reactions. These polymers can exhibit unique physical and chemical properties suitable for applications in electronics, coatings, and biomedical devices .

Nanotechnology:
In nanotechnology, boronic acids are employed to create boronate esters that can interact with diols, leading to the formation of dynamic covalent bonds. This property is exploited in developing smart materials that respond to environmental stimuli .

Analytical Chemistry

Reagent for Analytical Methods:
The compound is used as a reagent in various analytical methods, including chromatography and mass spectrometry. Its ability to form stable complexes aids in the detection and quantification of specific analytes, enhancing the sensitivity and specificity of analytical techniques .

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
Cross-Coupling ReactionsEnhanced reactivity due to trifluoromethoxy group; improved yields in Suzuki coupling ,
Medicinal ChemistryPotential antibacterial properties; valuable intermediates in drug synthesis
Material ScienceUtilization in functionalized polymer synthesis; applications in nanotechnology ,
Analytical ChemistryEffective reagent for chromatography; improved detection capabilities ,

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester, and how does steric hindrance influence the reaction?

  • Methodology : Synthesis typically involves Suzuki-Miyaura coupling precursors. The trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents may introduce steric hindrance, requiring optimized conditions (e.g., elevated temperatures, Pd catalysts like Pd(dppf)Cl₂, and inert atmospheres) to ensure efficient boronic ester formation .
  • Key Considerations : Use anhydrous solvents (THF, DMF) and monitor reaction progress via TLC or NMR to address incomplete coupling due to substituent bulkiness.

Q. How does the solubility profile of this compound impact its utility in cross-coupling reactions?

  • Methodology : Solubility in organic solvents is critical for homogeneous reaction conditions. Like other pinacol esters, it exhibits moderate solubility in chloroform, acetone, and ethers but limited solubility in hydrocarbons . Pre-dissolve in chloroform or THF for Suzuki-Miyaura reactions to enhance reagent dispersion.
  • Data Note : Solubility discrepancies between solvents (e.g., ~20 mg/mL in chloroform vs. <5 mg/mL in hexane) may necessitate solvent screening for specific applications .

Q. What strategies mitigate hydrolysis of the pinacol ester moiety during biological assays?

  • Methodology : Hydrolysis at physiological pH (7.4) can occur via 1,2-metallate shifts. To stabilize the ester:

  • Use buffered solutions below pH 6.4.
  • Incorporate steric shielding groups (e.g., bulky substituents adjacent to the boron center) .
    • Validation : Monitor stability via LC-MS or fluorescence assays in PBS over 24 hours .

Advanced Research Questions

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

  • Methodology : The pinacol ester undergoes H₂O₂-triggered cleavage, releasing active payloads. For example:

  • Conjugate with cyclodextrin-based micelles for controlled antibiotic release (e.g., moxifloxacin) in oxidative environments .
  • Design dual-responsive systems (ROS + esterase) by co-polymerizing with esterase-labile linkers .
    • Validation : Quantify H₂O₂-triggered degradation via fluorescence recovery (e.g., naphthalimide-based probes) .

Q. What role does this boronic ester play in fluorescent probe design for tyrosinase detection?

  • Methodology : The compound acts as a tyrosinase-responsive "switch" in probes. Tyrosinase hydroxylates the aromatic ring, triggering 1,6-elimination to release a fluorophore (e.g., resorufin).

  • Optimize probe selectivity by introducing electron-withdrawing groups (e.g., -CF₃) to reduce off-target ROS interactions .
    • Validation : Confocal microscopy in melanoma cells confirms tyrosinase-specific fluorescence activation .

Q. How do electronic effects of the -OCF₃ group influence Suzuki-Miyaura coupling efficiency?

  • Data Contradiction Analysis : While electron-withdrawing groups (-OCF₃) typically enhance electrophilicity, steric bulk may reduce coupling yields.

  • Resolution : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce side reactions. Compare yields with/without microwave irradiation to assess kinetic vs. thermodynamic control .
    • Case Study : Coupling with bromopyridines achieved 75% yield under microwave vs. 50% with conventional heating .

Methodological Challenges & Solutions

Q. How to address contradictory solubility data in different solvent systems?

  • Approach :

Validate purity via HPLC before solubility tests.

Use dynamic light scattering (DLS) to detect aggregation in low-solubility solvents (e.g., methylcyclohexane) .

Apply Wilson or NRTL equations to model solubility trends and identify optimal solvents .

Q. What analytical techniques best characterize boronic ester stability under oxidative stress?

  • Techniques :

  • ¹¹B NMR : Track boron center transformation during H₂O₂ exposure.
  • Fluorescence quenching : Pair with ROS-sensitive dyes (e.g., Amplex Red) to correlate ester degradation with H₂O₂ concentration .

Applications in Material Science

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

  • Methodology : Co-polymerize with PEG or PLGA via RAFT polymerization to create ROS-degradable hydrogels.

  • Example : HPAP-modified cyclodextrin nanoparticles released rifampin in H₂O₂-rich bacterial biofilms .
    • Characterization : Use GPC to monitor molecular weight changes post-oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.